molecular formula C12H15N5O2 B1248298 [4-(6-Aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol

[4-(6-Aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol

Cat. No.: B1248298
M. Wt: 261.28 g/mol
InChI Key: ZGCLIXGLQFSZRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(6-Aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol: is a complex organic compound that features a purine base attached to a cyclopentene ring with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(6-Aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile under controlled temperature and pressure conditions.

    Attachment of the Purine Base: The purine base, specifically 6-aminopurine, is attached to the cyclopentene ring through a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable solvent.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, which can be achieved using formaldehyde and a catalyst under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[4-(6-Aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol: undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the purine base, using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Strong nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

[4-(6-Aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in nucleic acid interactions and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which [4-(6-Aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol exerts its effects involves interactions with molecular targets such as enzymes and nucleic acids. The purine base can mimic natural nucleotides, allowing the compound to interfere with DNA and RNA synthesis. Additionally, the hydroxymethyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

[4-(6-Aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol: can be compared with other similar compounds such as:

    Adenosine: A naturally occurring nucleoside with a similar purine base but different sugar moiety.

    Guanosine: Another nucleoside with a purine base, differing in the functional groups attached to the base and sugar.

    2’-Deoxyadenosine: Similar to adenosine but lacks a hydroxyl group at the 2’ position of the sugar moiety.

The uniqueness of This compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to other nucleoside analogs.

Properties

Molecular Formula

C12H15N5O2

Molecular Weight

261.28 g/mol

IUPAC Name

[4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol

InChI

InChI=1S/C12H15N5O2/c13-11-10-12(15-5-14-11)17(6-16-10)9-2-1-7(3-18)8(9)4-19/h1-2,5-9,18-19H,3-4H2,(H2,13,14,15)

InChI Key

ZGCLIXGLQFSZRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C(C1CO)CO)N2C=NC3=C(N=CN=C32)N

Synonyms

9-(4,5-bishydroxymethylcyclopent-2-en-1-yl)-9H-adenine
9-(c-4,t-5-bishydroxymethylcyclopent-2-en-r-1-yl)-9H-adenine
9-BCA

Origin of Product

United States

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